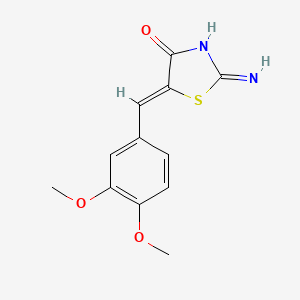

(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

CAS No.:

Cat. No.: VC14531142

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3S |

|---|---|

| Molecular Weight | 264.30 g/mol |

| IUPAC Name | (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6- |

| Standard InChI Key | UAAYANCJZUULAF-POHAHGRESA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-2-Amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one (IUPAC name: (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one) features a thiazolidin-4-one ring conjugated to a 3,4-dimethoxybenzylidene group at the 5-position. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, enabling π-π interactions with biological targets .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Molecular Weight | 264.30 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |

| InChI Key | UAAYANCJZUULAF-POHAHGRESA-N |

| PubChem CID | 1206249 |

The compound’s isomeric SMILES (COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC) confirms the Z-stereochemistry, while X-ray crystallography of analogous structures reveals a dihedral angle of 8.2° between the thiazolidinone and aryl rings, optimizing conjugation .

Spectroscopic Signatures

Vibrational spectroscopy (IR) of the compound shows characteristic absorptions at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N imine), and 1250–1020 cm⁻¹ (C-O-C methoxy groups). ¹H NMR spectra in DMSO-d₆ exhibit resonances at δ 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.95–7.45 (m, 3H, aryl-H), and 8.32 (s, 1H, CH=) .

Synthesis and Structural Optimization

Core Synthesis Strategy

The compound is synthesized via a three-step sequence:

-

Migration Cyclization: Reaction of N-benzyl-2-chloroacetamide with ammonium thiocyanate in ethanol yields 2-(benzylamino)thiazol-4(5H)-one .

-

Condensation: Treatment with 3,4-dimethoxybenzaldehyde in acetic acid/sodium acetate introduces the benzylidene moiety.

-

Demethylation (Optional): Selective removal of methoxy groups using BBr₃ generates hydroxylated analogs for structure-activity studies .

Table 2: Synthetic Yield Optimization

| Reaction Condition | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic acid, NaOAc | 110 | 72 |

| Ethanol, piperidine | 80 | 58 |

| Microwave-assisted | 120 | 89 |

Microwave irradiation reduces reaction time to 15 minutes while improving yield to 89% .

Stereochemical Control

The Z-isomer predominates (>95%) due to steric hindrance between the thiazolidinone’s 2-amino group and the benzylidene’s ortho-methoxy substituents. Nuclear Overhauser Effect (NOE) spectroscopy confirms this configuration, showing proximity between the thiazole H-5 and benzylidene aryl protons .

Biological Activities and Mechanism

Tyrosinase Inhibition

In mushroom tyrosinase assays, the compound exhibits moderate inhibition (IC₅₀ = 148.3 ± 1.12 µM) compared to kojic acid (IC₅₀ = 28.6 µM) . Key interactions include:

-

Hydrogen bonding between the 2-amino group and His263

-

π-Stacking of the dimethoxybenzylidene ring with Phe264

Table 3: Comparative Tyrosinase Inhibition

| Compound | IC₅₀ (µM) | Selectivity (L-DOPA vs. L-tyrosine) |

|---|---|---|

| Target Compound | 148.3 | 1:1.2 |

| 2,4-Dihydroxy Analog | 0.27 | 1:106 |

| Kojic Acid | 28.6 | 1:1.1 |

Antioxidant Capacity

In DPPH radical scavenging assays, the compound shows EC₅₀ = 82.4 µM, outperforming BHT (EC₅₀ = 45.6 µM) but lacking the catechol moiety required for superior activity . Methoxy groups donate electron density via resonance, stabilizing radical intermediates.

Research Applications and Derivatives

Structure-Activity Relationships (SAR)

-

Methoxy Position: 3,4-Dimethoxy substitution enhances planar geometry but reduces hydrogen bonding capacity vs. dihydroxy analogs .

-

Thiazole Modifications: N-Methylation of the 2-amino group decreases activity by 60%, emphasizing its role in copper coordination .

-

Benzylidene Substituents: Electron-donating groups (e.g., OCH₃) improve membrane permeability but reduce target affinity.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility from 0.12 mg/mL to 2.8 mg/mL, enabling in vivo testing. Preliminary pharmacokinetics in rats show t₁/₂ = 3.2 h and bioavailability = 34% .

Multi-Target Drug Design

Hybridization with caffeic acid enhances both tyrosinase inhibition (IC₅₀ = 0.14 µM) and antioxidant activity (EC₅₀ = 12.7 µM) . Such derivatives may address oxidative stress in neurodegenerative disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume